molecular formula C10H21NO B580836 3-[(Dimethylamino)methyl]-2-heptanone CAS No. 63708-05-4

3-[(Dimethylamino)methyl]-2-heptanone

Cat. No.: B580836
CAS No.: 63708-05-4
M. Wt: 171.284
InChI Key: WLUDCXLIILOHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethylamino)methyl]-2-heptanone is an organic compound with the molecular formula C10H21NO. It is a ketone with a dimethylamino group attached to the third carbon of the heptan-2-one chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-2-heptanone typically involves the reaction of heptan-2-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product’s formation. The process can be summarized as follows:

    Starting Materials: Heptan-2-one and dimethylamine.

    Catalyst: A suitable acid or base catalyst.

    Reaction Conditions: Controlled temperature (usually around 50-100°C) and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process is scaled up from laboratory conditions, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-2-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

3-[(Dimethylamino)methyl]-2-heptanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-2-heptanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-((Dimethylamino)methyl)bicyclo[2.2.1]heptan-2-one: A structurally similar compound with a bicyclic ring system.

    2-((Dimethylamino)methyl)heptan-3-one: Another isomer with the dimethylamino group attached to a different carbon.

Uniqueness

3-[(Dimethylamino)methyl]-2-heptanone is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity and interactions with other molecules make it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-5-6-7-10(9(2)12)8-11(3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUDCXLIILOHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.